molecular formula C20H22N2O2 B2614412 4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-phenylbenzamide CAS No. 2418722-32-2

4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-phenylbenzamide

Cat. No.: B2614412
CAS No.: 2418722-32-2
M. Wt: 322.408
InChI Key: TTZCDONEYBCTKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-phenylbenzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features an aziridine ring, a cyclopropylmethyl group, and a benzamide moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-phenylbenzamide typically involves multiple steps, starting with the preparation of the aziridine ring. One common method involves the reaction of cyclopropylmethylamine with epichlorohydrin under basic conditions to form the aziridine intermediate. This intermediate is then reacted with 4-hydroxybenzamide in the presence of a suitable base, such as potassium carbonate, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: The aziridine ring can be oxidized to form oxaziridines.

    Reduction: The compound can be reduced to form amines.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products

    Oxidation: Oxaziridines.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-phenylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-phenylbenzamide involves its interaction with specific molecular targets. The aziridine ring is known to be reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-phenylaniline
  • 4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N,N-dimethylbenzenesulfonamide
  • N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]benzamide

Uniqueness

Compared to similar compounds, 4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-phenylbenzamide stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its aziridine ring and cyclopropylmethyl group make it particularly interesting for studying chemical reactivity and biological interactions.

Properties

IUPAC Name

4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c23-20(21-17-4-2-1-3-5-17)16-8-10-19(11-9-16)24-14-18-13-22(18)12-15-6-7-15/h1-5,8-11,15,18H,6-7,12-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZCDONEYBCTKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CC2COC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.